molecular formula C19H18IP B127264 Methyltriphenylphosphonium iodide CAS No. 2065-66-9

Methyltriphenylphosphonium iodide

Cat. No. B127264
CAS RN: 2065-66-9
M. Wt: 404.2 g/mol
InChI Key: JNMIXMFEVJHFNY-UHFFFAOYSA-M
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Description

Methyltriphenylphosphonium iodide is a quaternary phosphonium salt that has been utilized in various chemical reactions and syntheses. It is known for its role in the Wittig reaction, which is a method used to form carbon-carbon double bonds (alkenes) from aldehydes or ketones and phosphonium ylides . This compound has also been incorporated into the synthesis of metal-organic crystals, demonstrating its versatility in different chemical contexts .

Synthesis Analysis

The synthesis of methyltriphenylphosphonium iodide involves the reaction of triphenylphosphine with an iodomethane source. For instance, chloromethyltriphenylphosphonium iodide, a related compound, is prepared by reacting chloroiodomethane with triphenylphosphine . Similarly, methyltriphenylphosphonium methylcarbonate is synthesized by quaternarization of triphenylphosphine with dimethylcarbonate . These methods highlight the reactivity of triphenylphosphine with various methylating agents to form the desired phosphonium salts.

Molecular Structure Analysis

The molecular structure of methyltriphenylphosphonium iodide has been elucidated through crystallographic studies. For example, the crystal structure of methyltriphenylphosphonium dichromate provided insights into the arrangement of the cations in layers, which is a common feature in the crystal supramolecularity of these compounds . Additionally, the crystal structures of related compounds, such as methyltriphenylarsonium and methyltriphenylphosphonium salts, have been determined, showcasing the columnar arrangements of the anions and the spatial orientation of the cations .

Chemical Reactions Analysis

Methyltriphenylphosphonium iodide is primarily known for its involvement in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes . It has also been used in the synthesis of metal-organic crystals, where its phosphonium ion plays a role in charge transfer interactions . Furthermore, the compound has been employed in the preparation of ferrocene-containing ligands for electrochemical sensors, demonstrating its utility in the construction of novel metal cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyltriphenylphosphonium iodide have been studied through various analytical techniques. For instance, Fourier transform infrared (FTIR) spectral studies have been performed to identify functional groups, while thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to investigate thermal properties . Optical properties have also been examined, with UV-vis studies identifying the optical transmittance window and the lower cutoff wavelength . These analyses contribute to a comprehensive understanding of the compound's behavior in different conditions and its potential applications in various fields of chemistry.

Scientific Research Applications

Crystal Synthesis and Properties

Methyltriphenylphosphonium iodide has been used in the synthesis of new metal-organic crystals. These crystals exhibit interesting structural, thermal, and optical properties. For instance, crystals of methyltriphenylphosphonium iodide thiourea and its chloroform hemisolvate were successfully grown for single crystal X-ray analyses. They demonstrated properties like second harmonic generation, indicating their potential for applications in optical technologies (Shivachev et al., 2013).

Electrochemical Sensors

The compound has been utilized in the construction of electrochemical sensors. For example, 1,1′-ferrocenediylbis-(methyltriphenylphosphonium iodide) synthesized from methyltriphenylphosphonium iodide was used to develop sensors that detect the presence of toxic heavy metals like mercury and zinc (Liu et al., 2008).

Corrosion Inhibition

Methyltriphenylphosphonium iodide has shown potential as a corrosion inhibitor, particularly for steel in sulfuric acid media. It acts as an effective mixed inhibitor, significantly reducing corrosion rates (Zerrouki et al., 2019).

Impact on Cellular Metabolism

This compound has been studied for its effects on cellular metabolism, particularly its impact on mitochondrial function. Methyltriphenylphosphonium salts, including the iodide variant, are known to measure mitochondrial membrane potential. However, they can also inhibit cellular respiration and the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex, which is essential for understanding their broader biological impacts (Elkalaf et al., 2016).

Chemical Synthesis

The chemical has been used in various chemical syntheses, such as the preparation of N-acyl-2-(dimethoxyphosphoryl)glycinates and other complex organic compounds. These syntheses have potential applications in pharmaceutical and organic chemistry research (Mazurkiewicz & Kuźnik, 2006).

Safety And Hazards

Methyltriphenylphosphonium iodide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Methyltriphenylphosphonium iodide has found use in a number of interesting applications . It has been used in the synthesis of [ethenyl- 3 H] kainic acid at high specific activity . In the hands of biologists, [methyl- 3 H] methyltriphenylphosphonium iodide has found use in a number of interesting applications . It is available to ship on March 05, 2024 .

properties

IUPAC Name

methyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIXMFEVJHFNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942850
Record name Methyl(triphenyl)phosphanium iodide
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Molecular Weight

404.2 g/mol
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Product Name

Methyltriphenylphosphonium iodide

CAS RN

2065-66-9, 1560-52-7, 20667-19-0
Record name Phosphonium, methyltriphenyl-, iodide (1:1)
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Record name Methyltriphenylphosphonium iodide
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Record name Methyltriphenylphosphonium iodide, (methyl-14C)
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Record name METHYLTRIPHENYLPHOSPHONIUM IODIDE
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Synthesis routes and methods

Procedure details

Starting with 10.0 g (38.1 mmol) of triphenylphosphine and 6.8 g (48 mmol, 1.3 eq) of methyl iodide, 14.7 g (36.4 mmol, 95.4%) of methyltriphenylphosphonium iodide was obtained: mp 185.9°-186.8° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide

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